5-ADAMANTAN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-METHOXY-BENZYLIDENE)-HYDRAZIDE
Description
5-Adamantan-1-yl-2H-pyrazole-3-carboxylic acid (2-methoxy-benzylidene)-hydrazide is a hydrazide derivative featuring a pyrazole core substituted with an adamantane group at the 5-position and a 2-methoxy-benzylidene moiety at the hydrazide position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting proteins or enzymes where hydrophobic interactions dominate binding.
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-28-19-5-3-2-4-17(19)13-23-26-21(27)18-9-20(25-24-18)22-10-14-6-15(11-22)8-16(7-14)12-22/h2-5,9,13-16H,6-8,10-12H2,1H3,(H,24,25)(H,26,27)/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIFMEQAAGEBCC-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ADAMANTAN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-METHOXY-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the adamantyl group: This step involves the alkylation of the pyrazole ring with an adamantyl halide.
Formation of the carboxylic acid: This can be done through oxidation reactions.
Condensation with 2-methoxy-benzaldehyde: This step involves the reaction of the carboxylic acid with 2-methoxy-benzaldehyde in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of pyrazole derivatives, including 5-adamantan-1-yl-2H-pyrazole-3-carboxylic acid (2-methoxy-benzylidene)-hydrazide. These compounds exhibit significant activity against a range of bacterial strains. For instance, derivatives of pyrazoles have been reported to show promising in vitro activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents .
1.2 Anticancer Properties
The compound has also been evaluated for its anticancer activity. Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific cancer-related pathways. The structural characteristics of 5-adamantan-1-yl-2H-pyrazole-3-carboxylic acid derivatives contribute to their effectiveness against different cancer cell lines .
1.3 Anti-inflammatory Effects
Research indicates that pyrazole derivatives possess anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases. The compound's ability to modulate inflammatory pathways can lead to reduced symptoms in conditions such as arthritis and other inflammatory disorders .
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 5-adamantan-1-yl-2H-pyrazole-3-carboxylic acid and 2-methoxy-benzaldehyde in the presence of a suitable catalyst. This reaction yields the hydrazone derivative, which can be purified through recrystallization techniques.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 5-adamantan-1-yl-2H-pyrazole-3-carboxylic acid + 2-methoxy-benzaldehyde | Reflux in ethanol | 82% |
Biological Evaluations
3.1 In Vitro Studies
In vitro studies have been conducted to assess the biological activity of the compound against various pathogens and cancer cell lines. The evaluations typically include determining the minimum inhibitory concentration (MIC) and cytotoxicity assays using established protocols.
3.2 In Vivo Studies
Further investigations into the efficacy of this compound have been performed using animal models to evaluate its therapeutic potential in real biological systems.
Mechanism of Action
The mechanism of action of 5-ADAMANTAN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-METHOXY-BENZYLIDENE)-HYDRAZIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrazole-3-carboxylic acid hydrazide derivatives. Key structural analogues include:
Key Comparative Insights
Substituent Effects on Lipophilicity and Solubility: The adamantane group in the target compound confers exceptional hydrophobicity (logP estimated >5) compared to phenyl (logP ~3.5) or naphthalenyl (logP ~4.2) substituents . This may improve blood-brain barrier penetration but reduce aqueous solubility.
Steric and Conformational Considerations :
- Adamantane’s rigid, bulky structure restricts rotational freedom, possibly stabilizing specific conformations for receptor binding. In contrast, naphthalenyl and phenyl groups allow greater flexibility, which may reduce binding specificity .
Synthetic Accessibility :
- Adamantane-containing compounds often require multi-step synthesis due to the challenges of introducing the bulky group. In contrast, phenyl or naphthalenyl derivatives (e.g., those in ) are synthesized via straightforward condensation reactions, improving scalability.
Biological Activity Trends :
- While direct data for the target compound are unavailable, structurally related hydrazides (e.g., thiazolo-pyrimidines in ) exhibit antimicrobial and anticancer activities. The adamantane group’s hydrophobicity may enhance interactions with hydrophobic enzyme pockets, such as those in cytochrome P450 or kinase targets.
Biological Activity
5-ADAMANTAN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-METHOXY-BENZYLIDENE)-HYDRAZIDE is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the class of hydrazones, characterized by the presence of a hydrazone functional group (-NH-N=CH-). The synthesis typically involves the reaction of 5-adamantan-1-yl-2H-pyrazole-3-carboxylic acid with 2-methoxy-benzaldehyde. The general reaction can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of hydrazones exhibit significant antimicrobial properties. In a study focused on various hydrazide-hydrazone compounds, those containing the adamantane moiety demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Selected Compounds
| Compound | Target Organism | Activity (MIC, µg/mL) |
|---|---|---|
| 5e | Staphylococcus aureus | 32 |
| 4e | Bacillus cereus | 16 |
| 4a | Candida albicans | 64 |
Cytotoxicity and Anticancer Activity
Several studies have reported the cytotoxic effects of hydrazone derivatives against various cancer cell lines. For instance, compounds derived from 5-adamantan-1-yl-2H-pyrazole showed significant antiproliferative effects in human cancer cell lines such as HeLa and A549. The IC50 values for these compounds ranged from 19.62 to 44.37 µM, indicating their potential as anticancer agents .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | HeLa | 37.78 |
| 4e | A549 | 38.51 |
| 5e | MCF-7 | 34.13 |
The biological activity of hydrazones can be attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the adamantane structure may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several hydrazone derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria, suggesting that structural modifications can significantly influence biological outcomes .
Case Study 2: Anticancer Potential
A series of experiments were conducted to evaluate the cytotoxicity of adamantane-based hydrazones on various cancer cell lines. The study concluded that specific substitutions on the benzyl ring could lead to increased cytotoxic effects, highlighting the importance of structure-activity relationships in drug design .
Q & A
Q. What are the optimal synthetic routes for preparing 5-adamantan-1-yl-2H-pyrazole-3-carboxylic acid (2-methoxy-benzylidene)-hydrazide?
The compound can be synthesized via refluxing a mixture of the precursor (e.g., pyrazole-carboxylic acid derivative) with aromatic aldehydes (e.g., 2-methoxybenzaldehyde) in a solvent system of acetic anhydride and acetic acid, catalyzed by fused sodium acetate. Crystallization from a suitable solvent (e.g., DMF/water) yields the hydrazide product. Characterization typically involves IR (to confirm NH and CN stretches), NMR (to verify adamantyl proton environments and hydrazide linkage), and mass spectrometry (to validate molecular weight) .
Q. How should researchers validate the structural integrity of this compound?
Key steps include:
- IR spectroscopy : Identify characteristic peaks for NH (~3,400 cm⁻¹), CN (~2,200 cm⁻¹), and carbonyl groups (~1,700 cm⁻¹) .
- NMR analysis : Use -NMR to confirm adamantyl protons (singlet at δ ~2.2–2.4 ppm) and hydrazone proton (=CH, δ ~7.9–8.0 ppm). -NMR should resolve adamantyl carbons (~30–50 ppm) and carbonyl carbons (~165–170 ppm) .
- Mass spectrometry : Confirm the molecular ion ([M]) and fragmentation pattern aligned with the molecular formula .
Q. What solvents and conditions are critical for crystallization?
Polar aprotic solvents like DMF or DMSO, mixed with water, are effective for recrystallization. Temperature gradients (e.g., cooling from reflux to room temperature) enhance crystal purity. Evidence suggests yields improve with prolonged reflux (≥2 hours) and controlled pH (sodium acetate buffer) .
Advanced Research Questions
Q. How can reaction yields be optimized using factorial design methodologies?
Apply a Design of Experiments (DoE) approach to evaluate variables:
- Factors : Solvent ratio (acetic anhydride/acetic acid), reaction time, catalyst loading (sodium acetate).
- Responses : Yield, purity (HPLC/LC-MS). A central composite design (CCD) can identify optimal conditions while minimizing experimental runs. For example, increasing catalyst loading beyond 0.5 g may not improve yields due to side reactions .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Multi-technique validation : Cross-check NMR/IR with X-ray crystallography (if single crystals are obtainable) .
- Dynamic NMR : Investigate rotational barriers in the hydrazone linkage (Z/E isomerism) that may cause peak splitting .
- Computational modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
Q. How does the adamantyl moiety influence the compound’s stability under varying pH conditions?
- Hydrolytic stability assays : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC. Adamantane’s hydrophobic cage may confer resistance to acidic hydrolysis but susceptibility to oxidative cleavage in basic conditions.
- Comparative studies : Analogues without adamantyl groups (e.g., 2-hydroxy-benzoic acid adamantanylidenehydrazide) show reduced thermal stability, suggesting the adamantyl group enhances rigidity .
Q. What computational methods predict the compound’s bioactivity or binding interactions?
- Molecular docking : Screen against target proteins (e.g., enzymes with hydrazide-binding pockets) using software like AutoDock Vina.
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity data from analogues .
Methodological Guidance for Contradictory Data
Q. How to address discrepancies in melting points across studies?
- Standardize protocols : Use identical heating rates (e.g., 1°C/min) and calibration standards (e.g., pure indium).
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms that may alter melting behavior .
Q. Why do hydrazide derivatives exhibit variable reactivity in condensation reactions?
- Electronic effects : Electron-withdrawing groups (e.g., –NO) on the aldehyde accelerate hydrazone formation, while methoxy groups (electron-donating) may slow it.
- Steric hindrance : Bulky substituents (e.g., adamantyl) can reduce reaction rates, necessitating longer reflux times .
Comparative and Mechanistic Studies
Q. How does this compound compare to structurally similar hydrazides in photostability assays?
- UV-vis spectroscopy : Expose to UV light (254 nm) and track absorbance changes. Adamantyl-containing derivatives often show enhanced stability due to radical-scavenging properties of the adamantane cage .
- Mass spectrometry : Identify degradation products (e.g., adamantane cleavage fragments) to elucidate degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
